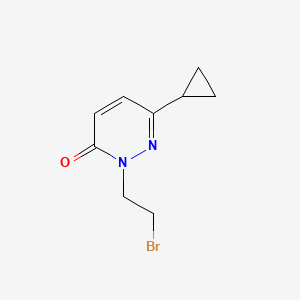

2-(2-Bromoethyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one

Vue d'ensemble

Description

2-(2-Bromoethyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one, also known as BECPD, is a cyclopropyl derivative of 2,3-dihydropyridazin-3-one. BECPD is a synthetic molecule with a range of potential applications in the field of medicinal chemistry. In particular, its properties make it an attractive target for the development of new drugs and therapeutic agents.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- Synthesis of Cyclopropane Moieties : Compounds incorporating cyclopropane moieties and bromophenol derivatives were synthesized and evaluated for their inhibitory effects against carbonic anhydrase enzyme (CA), showing excellent inhibitory effects in the low nanomolar range against hCA I and II and low micromolar inhibitors against hCA IX and XII (Boztaş et al., 2015).

- Ring-Opening Reactions to Form Pyridazinones : Trans-2-Aroyl-3-aryl-cyclopropane-1,1-dicarboxylates treated with arylhydrazines resulted in dihydropyrazoles and cyclopropane-fused pyridazinones, demonstrating regio-and diastereoselectivity in the products (Sathishkannan et al., 2017).

- [3 + 3]-Cycloaddition for Tetrahydropyridazines : A method involving donor-acceptor cyclopropanes reacted with hydrazonyl chlorides under the influence of a Lewis acid afforded tetrahydropyridazines, offering a fast access to structurally diverse pyridazine derivatives (Garve et al., 2016).

Biological Activities

- Evaluation of Bromophenol Derivatives : Bromophenol derivatives with cyclopropyl moieties were synthesized and shown to be effective inhibitors of the cytosolic carbonic anhydrase I and II isoforms (hCA I and II) and acetylcholinesterase (AChE) enzymes, indicating potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

- Brine Shrimp Lethality Assay : A study on the cytotoxicity activity of 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives using brine shrimp assay method found that some derivatives exhibited potent lethality, suggesting their potential bioactivity and application in medicinal chemistry (Asif, 2013).

Propriétés

IUPAC Name |

2-(2-bromoethyl)-6-cyclopropylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-5-6-12-9(13)4-3-8(11-12)7-1-2-7/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOPHYUKUXFOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromoethyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

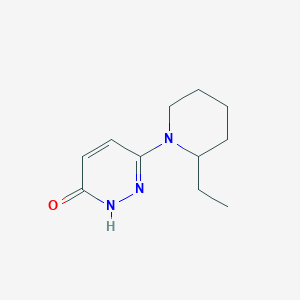

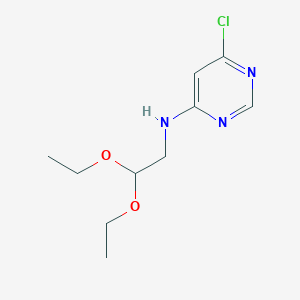

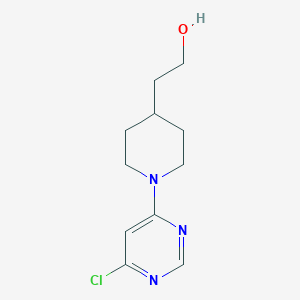

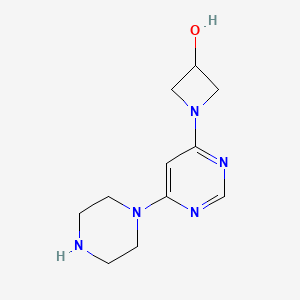

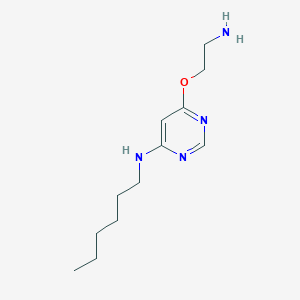

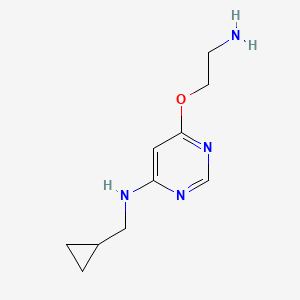

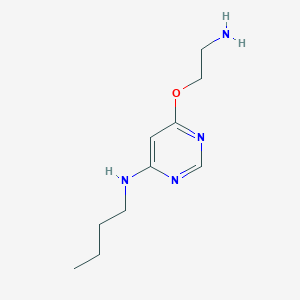

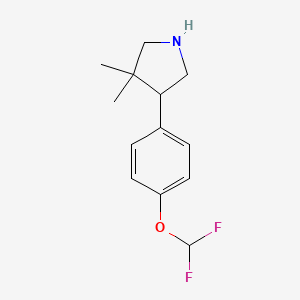

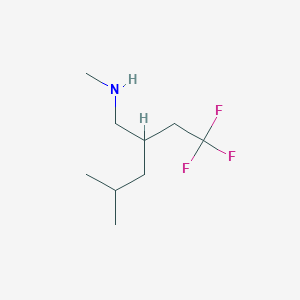

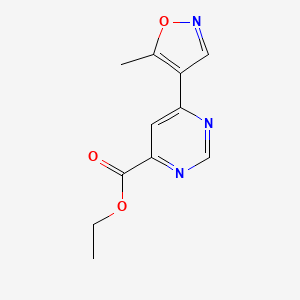

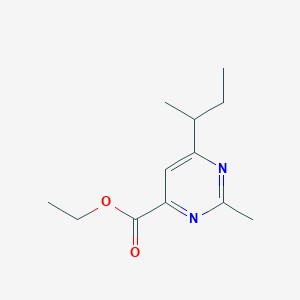

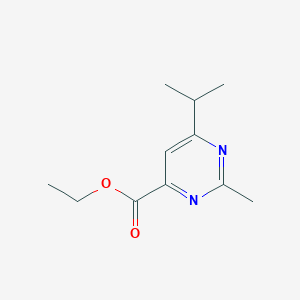

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.